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This guide serves as a comprehensive technical resource on the research chemical 1-(3-
Bromo-4-hydroxyphenyl)ethanone. It is intended for researchers, medicinal chemists, and
professionals in drug development who utilize versatile chemical intermediates. This document
provides an in-depth exploration of its synthesis, physicochemical properties, reactivity, and
critical applications as a building block in modern pharmaceutical discovery.

Introduction: A Versatile Phenolic Ketone
Intermediate

1-(3-Bromo-4-hydroxyphenyl)ethanone, also known as 3'-Bromo-4'-hydroxyacetophenone, is
a disubstituted aromatic ketone that has garnered significant interest in synthetic and medicinal
chemistry. Its structure uniquely combines three key functional groups on a benzene ring: a
hydroxyl group, a bromine atom, and an acetyl group. This trifecta of functionalities provides a
rich platform for a wide array of chemical transformations, making it an invaluable precursor for
more complex molecular architectures.
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The strategic placement of these groups—an activating hydroxyl group ortho to a bromine
atom and meta to an acetyl group—creates a nuanced electronic environment that allows for
selective chemical modifications. Its primary utility lies in its role as a key intermediate in the
synthesis of various pharmaceutical agents, most notably in the development of adrenergic
agonists and other sympathomimetic drugs[1][2]. This guide will elucidate the fundamental
chemistry of this compound and provide practical insights into its application.

Physicochemical and Spectroscopic Profile

The identity and purity of a research chemical are paramount. 1-(3-Bromo-4-
hydroxyphenyl)ethanone is typically a solid at room temperature and possesses distinct
physical and spectroscopic characteristics that are essential for its identification and quality

control.

Property Value Source
1-(3-bromo-4-

IUPAC Name [3]
hydroxyphenyl)ethanone
3'-Bromo-4'-

Synonyms hydroxyacetophenone, 2- [3114]
Bromo-4-acetylphenol

CAS Number 1836-06-2 [3]

Molecular Formula CsH7BrO:2 [3]

Molecular Weight 215.05 g/mol [5]

Physical Form Solid

Purity Typically 297%

Spectroscopic Data Summary

Spectroscopic analysis is critical for confirming the structure of the molecule. Below is a
summary of expected spectral data.
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Technique Key Data Points

Predicted peaks corresponding to the carbonyl

carbon (~197 ppm), aromatic carbons (varyin
G NMR tbon (~197 ppm), a (varying

shifts due to substitution), and the methyl

carbon (~26 ppm).[6]

Molecular ion peak (M+) at m/z = 214/216 (due
M s (GC-MS) to bromine isotopes), with a top peak often
ass Spec -
P corresponding to the acylium ion fragment [M-

CHs]+ at m/z = 199/201.[3]

Characteristic peaks for O-H stretching (broad,
IR Spectroscopy ~3300 cm™1), C=0 stretching (~1680 cm~1), and
C-Br stretching in the fingerprint region.[7]

Synthesis and Mechanism: The Fries
Rearrangement

The industrial synthesis of hydroxyarylketones often leverages the Fries Rearrangement, an
acid-catalyzed conversion of a phenolic ester to a hydroxy aryl ketone.[8][9] This reaction is
particularly valuable because direct Friedel-Crafts acylation of phenols can lead to O-acylation
(ester formation) rather than the desired C-acylation (ketone formation).[8]

The synthesis of 1-(3-Bromo-4-hydroxyphenyl)ethanone can be efficiently achieved via the
Fries Rearrangement of 2-bromophenyl acetate. The reaction involves the migration of the
acetyl group from the phenolic oxygen to the aromatic ring, primarily at the para position, driven
by the thermodynamic stability of the final product.

Reaction Mechanism Visualization

The mechanism proceeds through the formation of an acylium ion intermediate, which then
acts as an electrophile in an electrophilic aromatic substitution reaction.[9][10]

Caption: Fries Rearrangement for synthesis.
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Experimental Protocol: Synthesis via Fries
Rearrangement

This protocol is a representative procedure based on established methodologies for the Fries
Rearrangement.[10][11][12]

e Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a
dropping funnel, add 2-bromophenyl acetate (1 equivalent) to a suitable non-polar solvent
(e.g., nitrobenzene or dichloromethane).

o Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Cautiously add anhydrous
aluminum chloride (AICIz, ~2.5 equivalents) portion-wise, ensuring the temperature does not
exceed 10 °C.

o Reaction: After the addition is complete, slowly warm the mixture to room temperature and
then heat to the desired reaction temperature (low temperatures, ~25°C, favor para-
substitution, while higher temperatures, >60°C, favor the ortho-product).[8][9] Monitor the
reaction progress using Thin Layer Chromatography (TLC).

o Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench
by slowly adding crushed ice, followed by dilute hydrochloric acid to decompose the
aluminum complex.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with
dichloromethane or ethyl acetate (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by
recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(3-
Bromo-4-hydroxyphenyl)ethanone.

Chemical Reactivity and Derivatization Potential

The true value of 1-(3-Bromo-4-hydroxyphenyl)ethanone lies in its potential for
derivatization, which is governed by its three key functional groups.
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1-(3-Bromo-4-hydroxyphenyl)ethanone
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Caption: Key reactivity sites of the molecule.

e Phenolic Hydroxyl Group: This group can be readily alkylated to form ethers or acylated to
form esters, which can serve as protecting groups or introduce new functionalities.

o Aromatic Ring: The hydroxyl group is a strong ortho, para-director, while the acetyl and
bromo groups are deactivating and meta-directing. The positions open to further electrophilic
substitution are sterically and electronically influenced by the existing substituents.

¢ Acetyl Group: The a-carbon of the acetyl group is acidic and can be halogenated under
specific conditions. For instance, a-bromination yields a phenacyl bromide derivative, a
highly valuable intermediate for introducing the entire molecular scaffold into other molecules
via nucleophilic substitution.[13][14] This reaction is crucial for synthesizing adrenaline-type
drug precursors.[1]

Core Application: Synthesis of Adrenergic Agonists

A primary application of 1-(3-Bromo-4-hydroxyphenyl)ethanone is as a precursor in the
synthesis of sympathomimetic amines and 3-adrenergic agonists.[15][16] These compounds
are structurally related to endogenous catecholamines like epinephrine and are used in
pharmaceuticals to treat conditions such as asthma and cardiovascular diseases.[2][17][18]

The synthetic pathway often involves an initial a-bromination of the acetyl group, followed by a
nucleophilic substitution with an appropriate amine (e.g., tert-butylamine), and finally, reduction
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of the carbonyl group to a secondary alcohol. This sequence constructs the characteristic
ethanolamine side chain found in many adrenergic drugs.

Workflow: From Intermediate to Adrenergic Agonist
Precursor

G—(3-Bromo-4-hydroxyphenyl)ethanona

!

Step 1: a-Bromination
(e.g., Brz in MeOH)

2-Bromo-1-(3-bromo-4-hydroxyphenyl)ethanone

(Phenacyl Bromide Derivative)

Step 2: Nucleophilic Substitution
(with R-NHz)

a-Amino Ketone Intermediate

Step 3: Carbonyl Reduction
(e.g., NaBHa4)

Final Adrenergic Agonist Analog

(Phenylethanolamine structure)

Click to download full resolution via product page

Caption: Synthetic workflow to an adrenergic agonist.
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Safety and Handling

As with any research chemical, proper handling of 1-(3-Bromo-4-hydroxyphenyl)ethanone is
essential. It is classified with specific hazard warnings that must be respected in a laboratory
setting.

» GHS Hazard Statements:
o H302: Harmful if swallowed.[3]
o H315: Causes skin irritation.[3]
o H319: Causes serious eye irritation.[3]

 Precautionary Measures:

(¢]

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses,
and a lab coat.

Handle in a well-ventilated area or a chemical fume hood.

o

[¢]

Avoid inhalation of dust and direct contact with skin and eyes.

o

Store in a cool, dry place, sealed in a tightly closed container.

Conclusion

1-(3-Bromo-4-hydroxyphenyl)ethanone is a strategically functionalized aromatic compound
that serves as a cornerstone intermediate in synthetic organic chemistry. Its well-defined
physicochemical properties, accessible synthesis via the Fries Rearrangement, and versatile
reactivity profile make it an indispensable tool for drug discovery and development. Its
demonstrated utility in the construction of adrenergic agonists highlights its importance as a
building block for creating biologically active molecules with complex architectures. For
researchers in medicinal chemistry, a thorough understanding of this compound's properties
and reactivity is key to leveraging its full synthetic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/11841871/
https://www.mdpi.com/2218-273X/12/12/1793
https://pubmed.ncbi.nlm.nih.gov/4148422/
https://pubmed.ncbi.nlm.nih.gov/4148422/
https://pubmed.ncbi.nlm.nih.gov/4148422/
https://pubmed.ncbi.nlm.nih.gov/19629/
https://pubmed.ncbi.nlm.nih.gov/19629/
https://pubmed.ncbi.nlm.nih.gov/19629/
https://www.benchchem.com/product/b157224#1-3-bromo-4-hydroxyphenyl-ethanone-as-a-research-chemical
https://www.benchchem.com/product/b157224#1-3-bromo-4-hydroxyphenyl-ethanone-as-a-research-chemical
https://www.benchchem.com/product/b157224#1-3-bromo-4-hydroxyphenyl-ethanone-as-a-research-chemical
https://www.benchchem.com/product/b157224#1-3-bromo-4-hydroxyphenyl-ethanone-as-a-research-chemical
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b157224?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

